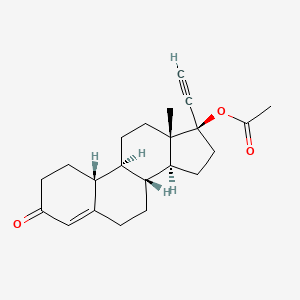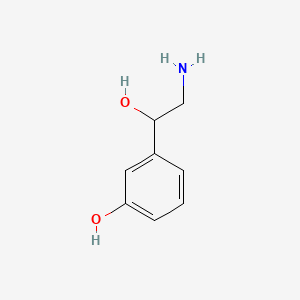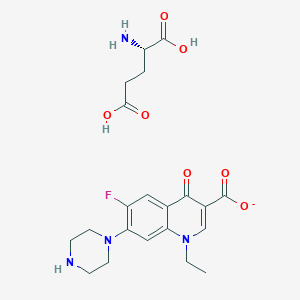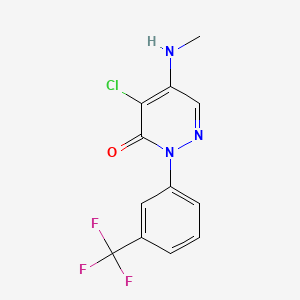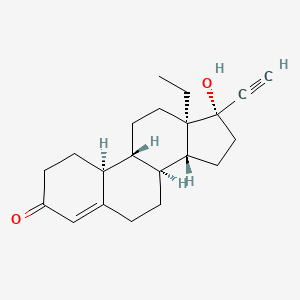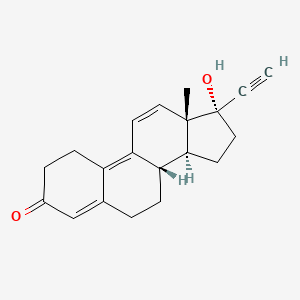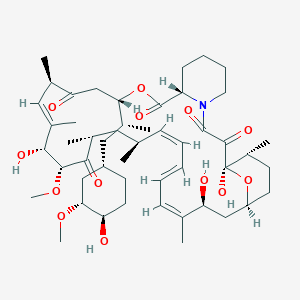
7-O-Demethyl Rapamycin
Overview
Description
Novolimus is a macrocyclic lactone with immunosuppressive and antiproliferative properties. It is a metabolite of sirolimus, which has been extensively used to prevent organ transplant rejection. Novolimus has been developed for use in drug-eluting stents to prevent restenosis, a condition where blood vessels narrow again after being treated with angioplasty.
Mechanism of Action
Target of Action
16-O-Demethylsirolimus, a derivative of sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is an important therapeutic target for various diseases, as it has been shown to regulate longevity and maintain normal glucose homeostasis .
Mode of Action
16-O-Demethylsirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15 . In target cells, 16-O-Demethylsirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex .
Biochemical Pathways
The primary biochemical pathway affected by 16-O-Demethylsirolimus involves the inhibition of mTOR. This results in the blockage of cell-cycle progression at the juncture of G1 and S phase . The methylation of natural products by S-adenosyl methionine (AdoMet, also known as SAM)-dependent methyltransferase enzymes is a common tailoring step in many biosynthetic pathways . The introduction of methyl substituents can affect the biological and physicochemical properties of the secondary metabolites produced .
Pharmacokinetics
16-O-Demethylsirolimus exhibits large interindividual pharmacokinetic variability . Metabolic ratios of the main metabolites, 16-O-demethylsirolimus (16-O-DM) and 24-hydroxysirolimus (24OH), were significantly correlated with sirolimus clearance . The ratios for the 16-O-DM and 24OH metabolites were lower in children than adults . No significant difference in allometrically scaled metabolic ratios of 16-O-DM and 24OH was observed between children and adults .
Result of Action
The primary result of 16-O-Demethylsirolimus action is the inhibition of cell growth, proliferation, and survival, primarily through the inhibition of mTOR . This has significant implications in the treatment of various diseases, including cancer, where mTOR signaling pathways are often constitutively activated .
Action Environment
The action of 16-O-Demethylsirolimus can be influenced by various environmental factors. For instance, age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth . This suggests that the efficacy and stability of 16-O-Demethylsirolimus can vary based on the patient’s age and physical development .
Biochemical Analysis
Biochemical Properties
16-O-Demethylsirolimus interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 3A (CYP3A) subfamily mediated metabolism . The metabolic ratios of 16-O-Demethylsirolimus were found to be significantly correlated with sirolimus clearance .
Cellular Effects
It is known that sirolimus, the parent compound of 16-O-Demethylsirolimus, has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation .
Temporal Effects in Laboratory Settings
It is known that the metabolic ratios of 16-O-Demethylsirolimus and its metabolites change over time, suggesting that the compound’s effects may vary over time .
Dosage Effects in Animal Models
The effects of different dosages of 16-O-Demethylsirolimus in animal models have not been extensively studied. Studies on sirolimus, the parent compound, have shown that its effects can vary with dosage .
Metabolic Pathways
16-O-Demethylsirolimus is a metabolite of sirolimus, produced through the action of the CYP3A enzyme subfamily
Transport and Distribution
It is known that sirolimus, the parent compound, is widely distributed in the body and can cross the blood-brain barrier .
Subcellular Localization
It is known that sirolimus, the parent compound, can be found in various subcellular compartments due to its lipophilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Novolimus is synthesized through the removal of a methyl group from carbon C16 of the macrocyclic lactone ring of sirolimus . This modification enhances its antiproliferative properties while maintaining its immunosuppressive effects.
Industrial Production Methods
In industrial settings, Novolimus is produced using a combination of chemical synthesis and biotechnological processes. The production involves the fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to obtain Novolimus .
Chemical Reactions Analysis
Types of Reactions
Novolimus undergoes various chemical reactions, including:
Oxidation: Novolimus can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the macrocyclic lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Novolimus, each with distinct biological activities .
Scientific Research Applications
Novolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on cell proliferation and immune response.
Medicine: Primarily used in drug-eluting stents to prevent restenosis. .
Industry: Utilized in the development of bioresorbable vascular scaffolds and other medical devices.
Comparison with Similar Compounds
Novolimus belongs to the family of macrocyclic lactones, which includes compounds like sirolimus, everolimus, and zotarolimus. Compared to these compounds, Novolimus requires a lower concentration of both drug and polymer to achieve effective inhibition of neointimal hyperplasia . This makes it a potentially safer alternative with similar efficacy .
Similar Compounds
Sirolimus: The parent compound of Novolimus, used in organ transplant rejection and drug-eluting stents.
Everolimus: Another sirolimus derivative with similar applications in drug-eluting stents and cancer therapy.
Zotarolimus: Used in drug-eluting stents, known for its antiproliferative properties.
Novolimus stands out due to its lower required dosage and reduced polymer content, which may lead to improved safety profiles in clinical applications .
Properties
CAS No. |
151519-50-5 |
|---|---|
Molecular Formula |
C50H77NO13 |
Molecular Weight |
900.1 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |
InChI Key |
ZHYGVVKSAGDVDY-HSIQEBKDSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |
Appearance |
Solid powder |
Purity |
~80% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







